5-Chloro-3-phenethylthiophene-2-carboxylic acid
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Overview
Description
5-Chloro-3-phenethylthiophene-2-carboxylic acid: is an organic compound with the molecular formula C13H11ClO2S and a molecular weight of 266.74 g/mol . This compound belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-3-phenethylthiophene-2-carboxylic acid typically involves the condensation of thiophene derivatives with appropriate substituents. One common method is the Fiesselmann synthesis, which involves the condensation of thioglycolic acid derivatives with α,β-acetylenic esters under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific methods and conditions can vary depending on the desired scale and application.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 5-Chloro-3-phenethylthiophene-2-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, where the chlorine atom can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted thiophene derivatives.
Scientific Research Applications
Chemistry: 5-Chloro-3-phenethylthiophene-2-carboxylic acid is used as a building block in organic synthesis, particularly in the synthesis of more complex thiophene derivatives .
Biology: In biological research, this compound can be used to study the interactions of thiophene derivatives with biological molecules and their potential biological activities.
Medicine: Thiophene derivatives, including this compound, are investigated for their potential medicinal properties, such as anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound can be used in the development of materials with specific properties, such as organic semiconductors and corrosion inhibitors .
Mechanism of Action
The mechanism of action of 5-Chloro-3-phenethylthiophene-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways and targets can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
- 5-Chloro-3-(N-methylsulfamoyl)-thiophene-2-carboxylic acid
- 5-Chloro-3-(N-methylamino)sulfamoyl-2-carboxylic acid methyl ester
Comparison: 5-Chloro-3-phenethylthiophene-2-carboxylic acid is unique due to its specific phenethyl substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications .
Properties
IUPAC Name |
5-chloro-3-(2-phenylethyl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2S/c14-11-8-10(12(17-11)13(15)16)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIBEBTURSVSPL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC2=C(SC(=C2)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.74 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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